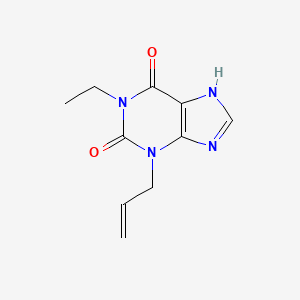
1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by an ethyl group at the first position and a prop-2-en-1-yl group at the third position of the purine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available purine derivatives.
Alkylation: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as sodium hydride.
Allylation: The prop-2-en-1-yl group can be introduced through allylation reactions using allyl halides under similar basic conditions.
Cyclization: The final step often involves cyclization reactions to form the purine ring structure, which can be achieved through various cyclization agents and conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale alkylation and allylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or allyl groups, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Alcohols, reduced purine derivatives.
Substitution Products: Various substituted purines depending on the nucleophile used.
科学的研究の応用
1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or DNA replication.
Pathways Involved: It can interfere with the synthesis of nucleotides, thereby affecting cell proliferation and survival.
類似化合物との比較
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure with methyl groups instead of ethyl and allyl groups.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with two methyl groups.
Theophylline (1,3-Dimethylxanthine): Similar structure with two methyl groups.
Uniqueness: 1-Ethyl-3-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
特性
CAS番号 |
652161-59-6 |
|---|---|
分子式 |
C10H12N4O2 |
分子量 |
220.23 g/mol |
IUPAC名 |
1-ethyl-3-prop-2-enyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H12N4O2/c1-3-5-14-8-7(11-6-12-8)9(15)13(4-2)10(14)16/h3,6H,1,4-5H2,2H3,(H,11,12) |
InChIキー |
NLCNOKNPGOJWLZ-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=C(N=CN2)N(C1=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
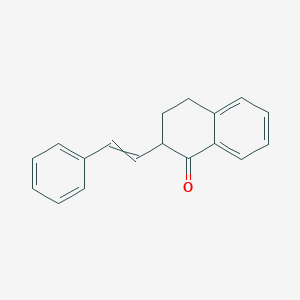
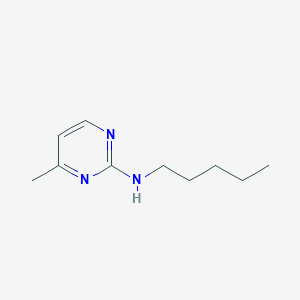
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)
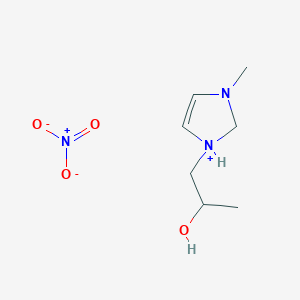
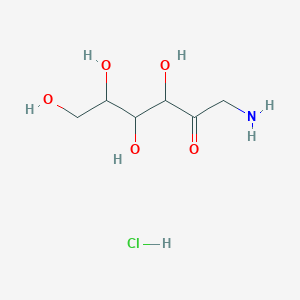
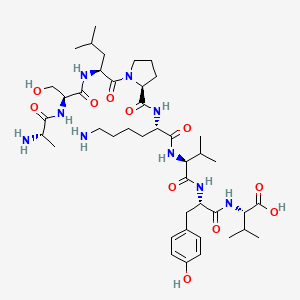
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
